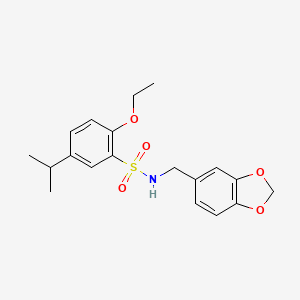

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide is a sulfonamide derivative featuring a 1,3-benzodioxole moiety linked to a substituted benzenesulfonamide core. This compound is structurally characterized by its ethoxy and isopropyl substituents on the benzene ring, which likely influence its physicochemical properties and biological activity. The benzodioxole group, a common pharmacophore in medicinal chemistry, may enhance metabolic stability or binding affinity through hydrophobic interactions or hydrogen bonding .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-4-23-17-8-6-15(13(2)3)10-19(17)26(21,22)20-11-14-5-7-16-18(9-14)25-12-24-16/h5-10,13,20H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWPGRCKAAHPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. Its structure, characterized by a benzodioxole moiety and a sulfonamide group, suggests possible interactions with various biological targets, including enzymes and receptors.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds containing the benzodioxole structure. For instance, derivatives of 1,3-benzodioxole have shown promising results in inhibiting cancer cell proliferation through mechanisms such as oxidative stress induction and apoptosis initiation. A study utilizing MTT assays demonstrated that certain benzodioxole derivatives exhibited significant anti-proliferative effects against leukemia cell lines, suggesting that modifications to the benzodioxole core can enhance biological activity .

Enzyme Inhibition

The sulfonamide group in this compound may confer inhibitory properties against specific enzymes. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways. The interaction with these enzymes can lead to altered cellular functions and potentially therapeutic effects in conditions such as hypertension and glaucoma .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various benzodioxole derivatives on leukemia cell lines (Molm-13 and NB4). The results indicated that while some derivatives showed significant activity, others, including certain modifications similar to this compound, did not exhibit notable effects at higher concentrations. This highlights the importance of structural optimization for enhancing bioactivity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Benzodioxole Derivative A | 15 | Molm-13 |

| Benzodioxole Derivative B | 30 | NB4 |

| This compound | >100 | Molm-13 |

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition properties of sulfonamides. The study found that compounds with similar structures to this compound effectively inhibited carbonic anhydrase activity. The inhibition was dose-dependent and indicated potential therapeutic applications in treating diseases related to dysregulated enzyme activity .

Research Findings

Research indicates that the biological activity of compounds like this compound is significantly influenced by their structural components. Key findings include:

- Antitumor Efficacy : Structural modifications can enhance or diminish the anti-proliferative effects against cancer cell lines.

- Enzymatic Inhibition : The sulfonamide moiety provides a basis for enzyme inhibition, which may be beneficial in various therapeutic contexts.

- Mechanistic Insights : Understanding the mechanisms behind these activities can inform future drug design efforts targeting specific pathways involved in cancer progression and enzyme regulation.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxy-5-isopropylbenzenesulfonamide exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of benzodioxole can effectively target dipeptidyl peptidase IV (DPP-IV), which plays a role in tumor growth regulation .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Sulfonamides are traditionally recognized for their antibacterial properties, and similar compounds have demonstrated activity against various bacterial strains. In vitro studies have indicated that modifications of the benzodioxole structure can enhance antimicrobial potency, making it a candidate for developing new antibiotics .

Pharmacological Applications

1. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting kinases involved in cellular signaling pathways that regulate cell growth and metabolism. This inhibition could lead to therapeutic strategies for diseases characterized by dysregulated kinase activity, such as cancer and diabetes .

2. Neurological Effects

Emerging research suggests that compounds with a similar structure may interact with neurotransmitter systems, potentially offering neuroprotective effects. Studies have indicated that benzodioxole derivatives can modulate serotonin receptors, which are crucial in treating mood disorders . This application opens avenues for further exploration in neuropharmacology.

Data Tables

Case Studies

Case Study 1: Anticancer Research

A study published in 2023 examined the effects of this compound on non-small cell lung cancer (NSCLC) cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of DPP-IV, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various sulfonamide derivatives, this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics. The study highlighted the potential for developing new treatments for antibiotic-resistant infections .

Comparison with Similar Compounds

Key Comparison :

The target compound’s ethoxy and isopropyl groups may require optimized reaction conditions for steric hindrance mitigation compared to simpler analogues .

Structural and Crystallographic Features

Hydrogen Bonding and Crystal Packing :

- emphasizes the role of hydrogen bonding in molecular aggregation.

- reports the crystal structure of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, revealing a planar benzodioxole ring and sulfonamide group. The absence of bulky substituents (e.g., ethoxy/isopropyl) likely results in tighter crystal packing compared to the target compound .

Key Differences :

| Feature | Target Compound | Compound |

|---|---|---|

| Substituents | 2-Ethoxy, 5-isopropyl | None |

| Predicted H-Bonding | Increased steric hindrance | More compact packing |

| Lipophilicity (ClogP)* | Higher (due to alkyl groups) | Lower |

*ClogP estimated using substituent contributions.

Pharmacological Comparison

While direct activity data for the target compound is unavailable, structural analogues provide insights:

Hypothetical SAR Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.